2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride
Description
Historical Context and Development
The development of 2'-benzyloxy[1,1-biphenyl]-2-amine hydrochloride emerged from the broader historical progression of biphenyl chemistry, which has experienced substantial advancement over the past century. Biphenyl compounds have been recognized since the early industrial era, with biphenyl itself being notable as a starting material for the production of polychlorinated biphenyls and serving as an intermediate for the production of various organic compounds including emulsifiers, optical brighteners, and crop protection products. The systematic exploration of amino-substituted biphenyl derivatives gained momentum during the mid-twentieth century as researchers recognized their potential in pharmaceutical applications. The specific incorporation of benzyloxy substituents into biphenyl frameworks represents a more recent development, reflecting advances in synthetic methodology that allow for precise control over substitution patterns. Patent literature from the late twentieth and early twenty-first centuries demonstrates increasing interest in substituted biphenyl-2-amine derivatives, particularly those containing benzyloxy substituents, for their potential therapeutic applications. The synthesis methodologies for preparing such compounds have evolved significantly, with modern approaches utilizing various coupling reactions including the Suzuki-Miyaura reaction and the Ullmann reaction for constructing biphenyl motifs.
Position in Biphenyl Chemistry Literature
Within the extensive literature of biphenyl chemistry, this compound occupies a distinctive position as a representative example of functionalized biphenyl derivatives that incorporate both electron-donating and electron-withdrawing substituents. Recent comprehensive reviews of biphenyl derivatives have emphasized the importance of such compounds in various chemical transformations and their role as building blocks for more complex molecular architectures. The compound belongs to a class of materials that has received considerable attention due to the versatility of the biphenyl scaffold in supporting diverse substitution patterns while maintaining structural integrity. Research into biphenyl-2-amine derivatives has demonstrated their utility in various synthetic applications, including their role as intermediates in the preparation of heterocyclic compounds and their potential as ligands in coordination chemistry. The specific combination of a benzyloxy group at the 2'-position and an amino group at the 2-position creates a unique electronic environment that influences both the reactivity and the physical properties of the molecule. Studies examining the conformational behavior of substituted biphenyls have shown that the presence of ortho-substituents can significantly affect the dihedral angle between the two phenyl rings, which in turn influences the molecule's overall chemical behavior and biological activity.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound's name reflecting its structural features and functional group positions. The International Union of Pure and Applied Chemistry name for the free base form is 2'-(benzyloxy)[1,1'-biphenyl]-2-amine, which clearly indicates the substitution pattern on the biphenyl framework. The compound can be alternatively described using the Chemical Abstracts Service naming system as 2-[2-(benzyloxy)phenyl]aniline hydrochloride, emphasizing the connectivity between the two aromatic rings. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: Nc1ccccc1c1c(cccc1)OCc1ccccc1.Cl, and the International Chemical Identifier string: InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H. From a structural classification perspective, the compound belongs to the category of aromatic amines, specifically those containing the biphenyl motif with additional functional group substitution.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends across multiple domains, reflecting the compound's versatility as both a synthetic target and a building block for more complex molecular architectures. Contemporary research has demonstrated that biphenyl derivatives serve as versatile platforms in medicinal chemistry, with numerous examples of patented compounds containing the biphenyl motif for various therapeutic applications. The specific structural features of this compound, particularly the combination of amino and benzyloxy substituents, provide opportunities for further chemical modifications through various synthetic transformations. Research into benzyloxy-substituted anilines has shown their utility in forming complex heterocyclic systems through cyclization reactions, demonstrating the potential for this compound to serve as a precursor in natural product synthesis and pharmaceutical development. The compound's role in advancing synthetic methodology is evidenced by its use in studies of palladium-catalyzed cross-coupling reactions, where the presence of both electron-rich and electron-poor aromatic systems allows for selective functionalization strategies. Additionally, investigations into the conformational dynamics of substituted biphenyls have utilized similar compounds to understand the factors governing atropisomerism and axial chirality in biphenyl systems. The compound's importance is further underscored by its commercial availability from multiple chemical suppliers, indicating sustained research interest and practical applications in synthetic laboratories worldwide.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRJJBWVIZBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657383 | |
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170524-29-4 | |
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Biphenyl Core
The biphenyl framework is typically constructed via Suzuki coupling reactions, which are palladium-catalyzed cross-couplings between aryl halides and arylboronic acids. For this compound:
- Reactants: Halogenated benzene derivative (e.g., 2-bromo- or 2-chlorobenzene) and phenylboronic acid.
- Catalyst: Palladium acetate (Pd(OAc)₂) or other Pd(0) complexes.
- Ligands: Tricyclohexylphosphine or similar bulky phosphine ligands to enhance coupling efficiency.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetone.
- Temperature: Typically 80–110 °C.
- Outcome: Formation of 2'-hydroxy or protected biphenyl intermediates suitable for further functionalization.
Introduction of the Benzyloxy Group
The benzyloxy substituent at the 2' position is introduced by nucleophilic substitution reactions involving:
- Starting Material: A biphenyl intermediate bearing a suitable leaving group (e.g., hydroxyl or halogen).
- Alkylating Agent: Benzyl bromide or benzyl chloride.
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol group.
- Solvent: DMF, THF, or acetone.
- Conditions: Room temperature to mild heating.
- Mechanism: The phenolic oxygen attacks the benzyl halide to form the benzyloxy ether.
- Notes: This step protects the phenol group and enhances compound stability for subsequent reactions.
Amination to Introduce the 2-Amino Group
The amine group at the 2 position is introduced through:
- Method: Nucleophilic aromatic substitution or reduction of a nitro precursor.
- Precursor: A nitro-substituted biphenyl intermediate.
- Reduction Agents: Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) catalyst.
- Solvent: Ethanol or other suitable solvents.
- Conditions: Ambient to moderate temperatures under hydrogen atmosphere.
- Outcome: Conversion of the nitro group to the corresponding amine with high yield and purity.
Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt to improve solubility and stability:
- Reagent: Hydrochloric acid (HCl), typically in an organic solvent or aqueous medium.
- Procedure: The amine is dissolved or suspended in solvent, and HCl is added dropwise.
- Isolation: The hydrochloride salt precipitates or is isolated by crystallization.
- Advantages: The hydrochloride salt form is more stable and easier to handle in pharmaceutical and synthetic applications.
Summary of Preparation Steps and Conditions
| Step | Reactants/Conditions | Catalyst/Base | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1. Biphenyl core formation | Halogenated benzene + phenylboronic acid | Pd(OAc)₂, tricyclohexylphosphine, K₂CO₃ | DMF, THF, acetone | 80–110 °C | Suzuki coupling for biphenyl framework |
| 2. Benzyloxy group introduction | Biphenyl phenol + benzyl bromide | NaH or K₂CO₃ | DMF, THF, acetone | RT to mild heating | Nucleophilic substitution to form ether |
| 3. Amination | Nitro-biphenyl intermediate + H₂ | Pd/C catalyst | Ethanol or similar | Ambient to moderate | Catalytic hydrogenation of nitro to amine |
| 4. Hydrochloride salt formation | Free amine + HCl | — | Organic solvent or aqueous | RT | Salt formation for stability and solubility |
Research Findings and Optimization
- The efficiency of the Suzuki coupling is highly dependent on the quality of starting materials and choice of catalyst and ligand, with tricyclohexylphosphine providing superior yields and selectivity.
- The benzyloxy group serves both as a protective group and as a functional handle for further transformations, with benzyl bromide being the preferred alkylating agent due to its reactivity and availability.
- Reduction of the nitro group to the amine is effectively achieved in a single step using catalytic hydrogenation, which also allows simultaneous removal of protecting groups in some protocols, streamlining the process for industrial scale.
- Hydrochloride salt formation improves the compound’s handling and storage characteristics, which is critical for pharmaceutical intermediates.
Industrial Considerations
For industrial-scale synthesis, the above methods are optimized to maximize yield, purity, and cost-effectiveness:
- Use of continuous flow reactors for Suzuki coupling to improve scalability and reproducibility.
- Employment of greener solvents and bases to minimize environmental impact.
- Integration of reduction and deprotection steps to reduce process steps and waste.
- Careful control of reaction parameters (temperature, pressure, catalyst loading) to enhance product quality and reduce impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its biphenyl structure allows for various functional group modifications, making it versatile for synthesizing pharmaceuticals and agrochemicals. The synthetic routes often involve reactions such as Suzuki coupling, nucleophilic substitutions, and amination processes.
Table 1: Synthetic Reactions Involving 2'-Benzyloxy[1,1-biphenyl]-2-amine Hydrochloride
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Suzuki Coupling | Formation of biphenyl derivatives | Phenylboronic acid |
| Nucleophilic Substitution | Introduction of different substituents | Alkyl halides |
| Amination | Formation of amine derivatives | Amine sources |
Medicinal Chemistry
Potential Therapeutic Effects
Research indicates that this compound may exhibit biological activities relevant to medicinal chemistry. Its structure allows for interactions with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of this compound against various bacteria. Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent.
Case Study: Antiviral Screening
In antiviral assays, the compound demonstrated moderate potency in inhibiting viral replication in cell cultures at concentrations around 10 µM. This suggests its potential as a lead compound for further development in antiviral therapies.
Material Science
Polymer Synthesis
The compound can also be utilized in material science for synthesizing polymers with specific properties. Its ability to participate in various chemical reactions makes it suitable for creating advanced materials used in electronics and coatings.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2'-Benzyloxy[1,1-biphenyl]-3-amine hydrochloride | Similar biphenyl core | Different positional isomer |
| 2'-Benzyloxy[1,1-biphenyl]-4-amine hydrochloride | Similar biphenyl core | Varying reactivity |
| 2'-Benzyloxy[1,1-biphenyl]-2-ol | Hydroxyl group instead of amine | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and amine groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues and Their Properties
2-(Biphenyl-2-yloxy)ethylamine Hydrochloride (CAS: N/A)
- Structure : Ethylamine group linked via an oxygen atom to biphenyl-2-yl.
- Key Differences : Replaces the benzyloxy group with a biphenyl-2-yloxy-ethyl chain.
- Applications : Used in ligand design for transition-metal catalysis. The ethyl spacer may reduce steric hindrance compared to the benzyl group, improving binding efficiency in coordination complexes .
2',3'-Dimethoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Structure : Methoxy (-OMe) and trifluoromethyl (-CF₃) substituents at 2',3', and 5 positions.
- Key Differences : Electron-withdrawing -CF₃ and electron-donating -OMe groups alter electronic properties, reducing nucleophilicity of the amine compared to the target compound.
- Applications : Utilized in Suzuki-Miyaura cross-coupling reactions; the -CF₃ group enhances stability under acidic conditions .
Benzyl-(2-nitro-phenyl)-amine
- Structure: Nitro (-NO₂) group at the 2 position of the phenyl ring.
- Key Differences: The strongly electron-withdrawing -NO₂ group deactivates the aromatic ring, contrasting with the electron-donating benzyloxy group in the target compound.
- Applications : Primarily serves as a precursor for reduced derivatives (e.g., amines via nitro group reduction) .
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2'-Benzyloxy[1,1-biphenyl]-2-amine HCl | ~325.8 | Polar solvents (e.g., DMF) | -NH₂·HCl, -OBn | Cross-coupling, ionic liquid synthesis |
| 2-(Biphenyl-2-yloxy)ethylamine HCl | ~279.8 | Methanol, DCM | -NH₂·HCl, -O-(biphenyl) | Ligand synthesis, catalysis |
| 2',3'-Dimethoxy-5-CF₃-[1,1'-biphenyl]-2-amine | ~327.3 | THF, Ethanol | -NH₂, -OMe, -CF₃ | Suzuki-Miyaura coupling, drug intermediates |
| Benzyl-(2-nitro-phenyl)-amine | ~228.3 | Chloroform, Acetone | -NO₂, -NH-Bn | Reduction to diamines, dye intermediates |
Key Observations:
- Electronic Effects: The benzyloxy group in the target compound donates electrons via resonance, activating the aromatic ring for electrophilic substitution. In contrast, -CF₃ and -NO₂ groups deactivate the ring, directing reactivity to specific positions .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit enhanced solubility in polar media compared to free bases, facilitating homogeneous reaction conditions .
Biological Activity
2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a benzyloxy group and an amine functional group, which may contribute to its biological activity. Its molecular formula is CHClNO, and it is typically encountered as a hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluating various analogs found that compounds with similar structures demonstrated notable inhibition against a range of microbial strains, suggesting that this compound may also possess comparable properties .
Antiviral Activity
In vitro studies have suggested that the compound may inhibit viral replication. For instance, docking studies have shown favorable interactions with viral proteins, indicating potential as an antiviral agent. Specific IC values for related compounds suggest that further exploration could yield effective antiviral therapies .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways, leading to the observed biological activities. For example, similar compounds have been shown to inhibit key enzymes involved in pathogenic processes .
Case Studies
- Antimicrobial Efficacy : In a comparative study of various biphenyl derivatives, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .
- Antiviral Screening : A series of antiviral assays indicated that the compound could inhibit the replication of certain viruses in cell cultures. The most effective concentrations were around 10 µM, suggesting moderate potency compared to established antiviral agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
